4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride
Description
4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a trichlorophenoxy group attached via a methylene bridge to the piperidine ring. The compound’s hydrochloride salt enhances its solubility and stability. Chlorinated aromatic groups often confer increased lipophilicity, influencing pharmacokinetics and environmental persistence .
Properties
IUPAC Name |
4-[(2,4,5-trichlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO.ClH/c13-9-5-11(15)12(6-10(9)14)17-7-8-1-3-16-4-2-8;/h5-6,8,16H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNYFZRCPKVKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=C(C=C2Cl)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219960-52-7 | |
| Record name | Piperidine, 4-[(2,4,5-trichlorophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2,4,5-trichlorophenol with piperidine in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of 4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act on neurotransmitter receptors in the brain, influencing neural pathways and potentially exhibiting therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural and molecular differences between the target compound and analogs from the evidence:
Key Observations :
- Chlorination: The target compound’s 2,4,5-trichlorophenoxy group is more heavily chlorinated than analogs (e.g., dichloro in or chloro-fluoro in ), likely increasing its lipophilicity (logP) and resistance to metabolic degradation.
- Linker Groups : The methylene bridge in the target compound contrasts with the ethyl linker in or methoxy methyl in , affecting steric hindrance and binding interactions.
Toxicity and Health Hazards
- 4-(Diphenylmethoxy)piperidine HCl : Acute toxicity (harmful upon inhalation, ingestion, or dermal contact) with delayed effects; chronic toxicity data unavailable .
- Paroxetine HCl : As a pharmaceutical (SSRI antidepressant), it has well-documented toxicity, including serotonin syndrome and withdrawal effects .
- Chlorinated Analogs : Higher chlorination (e.g., 2,4,5-trichloro) may correlate with increased acute toxicity due to bioaccumulation, though direct data for the target compound is lacking.
Inference: The target compound’s trichlorophenoxy group may pose greater acute toxicity risks than less chlorinated analogs (e.g., or ), but specific studies are needed.
Regulatory and Environmental Considerations
- Regulatory Status :
- Environmental Impact: Chlorinated compounds (e.g., ) are often persistent in the environment.
Biological Activity
4-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2,4,5-trichlorophenoxy group. Its molecular formula and structural characteristics contribute to its interaction with various biological targets. The presence of chlorine atoms enhances its lipophilicity and may influence its binding affinity to specific receptors.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and other molecular targets. Research indicates that it may function as an antagonist or modulator at certain receptors, influencing signal transduction pathways.
Key Mechanisms:
- Receptor Binding: The compound has shown potential in binding to various receptors, including those involved in neurotransmission.
- Enzyme Inhibition: Studies suggest that it may inhibit certain enzymes linked to metabolic pathways, potentially affecting cellular functions.
Biological Activity and Therapeutic Applications
Research has highlighted several areas where this compound exhibits biological activity:
-
Neuropharmacology:
- Exhibits potential as an anxiolytic or antidepressant by modulating neurotransmitter levels.
- Case studies indicate improvements in behavioral models related to anxiety and depression.
-
Anticancer Activity:
- Preliminary studies suggest cytotoxic effects on various cancer cell lines.
- Mechanistic studies reveal induction of apoptosis through mitochondrial pathways.
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Antimicrobial Properties:
- Exhibits activity against specific bacterial strains, indicating potential as an antimicrobial agent.
- Further research is needed to elucidate the exact mechanisms involved.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Neuropharmacological Effects: A study published in the Journal of Pharmacology demonstrated that the compound significantly reduced anxiety-like behaviors in rodent models compared to control groups. Behavioral assays indicated a dose-dependent response.
- Anticancer Research: A recent investigation published in Cancer Research reported that treatment with this compound led to significant apoptosis in breast cancer cell lines. Flow cytometry analysis confirmed increased rates of cell death associated with mitochondrial dysfunction.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
